Acide perfluorhexadécanoïque

Vue d'ensemble

Description

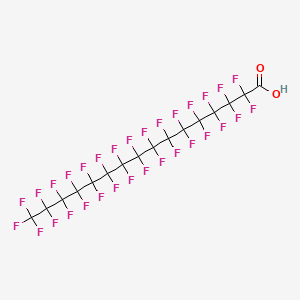

Perfluorohexadecanoic acid is a useful research compound. Its molecular formula is C16HF31O2 and its molecular weight is 814.13 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluorohexadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse environnementale

L'acide perfluorhexadécanoïque est un type de substance perfluoroalkylée et polyfluoroalkylée (PFAS), qui sont des polluants organiques persistants (POP). Ils sont largement utilisés dans les applications industrielles et de consommation et sont connus pour leur persistance, leur migration à longue distance et leur toxicité . L'analyse environnementale de ces substances est cruciale pour la gestion et l'évaluation des risques liés aux PFAS .

Outil de diagnostic

L'this compound est utilisé comme outil de diagnostic pour détecter l'albumine sérique humaine . Sa liaison à l'activité protéolytique déclenche la libération de fluorescence, permettant le processus de détection .

Agent d'amarrage moléculaire

Cette molécule sert d'agent d'amarrage moléculaire in vitro, formant des liaisons hydrogène avec les acides gras et les hydrocarbures aromatiques par le biais de son interaction de liaison hydrogène avec les groupes carbonyle et alkylthio .

Étude de la perméabilité paracellulaire

L'this compound a été utilisé dans la recherche pour étudier ses effets sur la perméabilité paracellulaire dans les cellules endothéliales . Il a été constaté qu'il augmentait la perméabilité paracellulaire par l'activation du système kallikréine-kinine plasmatique .

Surveillance environnementale

L'this compound fait partie du groupe de substances qui a attiré l'attention des régulateurs et des décideurs du monde entier . Il est inclus dans les méthodes analytiques les plus récentes et les plus pointues pour l'identification de ces produits chimiques dans toutes les matrices environnementales majeures .

Étude de la bioaccumulation

L'this compound est un produit chimique persistant et bioaccumulable qui provoque des effets néfastes sur la reproduction et le développement chez les mammifères et les vertébrés . Il est utilisé dans la recherche pour étudier ces effets et comprendre les mécanismes de bioaccumulation .

Mécanisme D'action

- Similar to T3, PFHxDA exposure upregulates certain TH-responsive genes and downregulates others in amphibians .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Safety and Hazards

Orientations Futures

Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .

Analyse Biochimique

Biochemical Properties

Perfluorohexadecanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of perfluorohexadecanoic acid is with the peroxisome proliferator-activated receptor alpha (PPARα). This receptor is involved in the regulation of lipid metabolism and is activated by perfluorohexadecanoic acid, leading to changes in the expression of genes involved in fatty acid oxidation and lipid homeostasis . Additionally, perfluorohexadecanoic acid has been shown to interact with cytochrome P450 enzymes, particularly CYP2B10 and CYP4A14, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential to influence metabolic pathways and cellular processes.

Cellular Effects

Perfluorohexadecanoic acid exerts various effects on different types of cells and cellular processes. In hepatocytes, the compound has been shown to induce peroxisome proliferation and increase the expression of enzymes involved in fatty acid β-oxidation . This leads to enhanced lipid metabolism and energy production. Furthermore, perfluorohexadecanoic acid has been reported to influence cell signaling pathways, including the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . The compound also affects gene expression by modulating the activity of transcription factors such as PPARα and NF-κB, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of perfluorohexadecanoic acid involves its binding interactions with various biomolecules and its ability to modulate enzyme activity and gene expression. Perfluorohexadecanoic acid binds to PPARα, leading to the activation of this receptor and subsequent changes in the expression of target genes involved in lipid metabolism . Additionally, the compound interacts with cytochrome P450 enzymes, resulting in the modulation of their activity and the metabolism of various substrates . Perfluorohexadecanoic acid also influences gene expression by activating the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune responses . These molecular interactions and mechanisms highlight the compound’s potential to impact cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorohexadecanoic acid have been shown to change over time. The compound exhibits high stability and resistance to degradation, leading to its persistence in biological systems . Long-term exposure to perfluorohexadecanoic acid has been associated with sustained activation of PPARα and increased expression of enzymes involved in fatty acid β-oxidation . Additionally, prolonged exposure to the compound has been reported to induce oxidative stress and lipid peroxidation in cells, leading to cellular damage and dysfunction . These temporal effects highlight the potential long-term impact of perfluorohexadecanoic acid on cellular function and health.

Dosage Effects in Animal Models

The effects of perfluorohexadecanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance lipid metabolism without causing significant toxicity . At higher doses, perfluorohexadecanoic acid can induce adverse effects, including hepatotoxicity, oxidative stress, and inflammation . Studies in animal models have reported threshold effects, where the compound’s impact on cellular processes and health becomes more pronounced at higher concentrations . These findings underscore the importance of understanding the dosage-dependent effects of perfluorohexadecanoic acid to assess its safety and potential risks.

Metabolic Pathways

Perfluorohexadecanoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound activates PPARα, leading to the upregulation of genes involved in fatty acid β-oxidation and lipid metabolism . Additionally, perfluorohexadecanoic acid interacts with cytochrome P450 enzymes, influencing the metabolism of endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites in cells. The compound’s involvement in these metabolic pathways highlights its potential to impact cellular energy production and lipid homeostasis.

Transport and Distribution

Perfluorohexadecanoic acid is transported and distributed within cells and tissues through various mechanisms. The compound can bind to transport proteins, such as albumin, which facilitate its distribution in the bloodstream . Additionally, perfluorohexadecanoic acid can interact with cell membrane transporters, allowing its uptake into cells . Once inside the cells, the compound can accumulate in specific organelles, such as peroxisomes and mitochondria, where it exerts its effects on lipid metabolism and energy production . These transport and distribution mechanisms highlight the compound’s ability to reach and impact various cellular compartments.

Subcellular Localization

The subcellular localization of perfluorohexadecanoic acid plays a crucial role in its activity and function. The compound is primarily localized in peroxisomes and mitochondria, where it interacts with enzymes involved in fatty acid β-oxidation and energy production . Additionally, perfluorohexadecanoic acid can be found in the endoplasmic reticulum, where it influences lipid synthesis and metabolism . The compound’s localization in these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of perfluorohexadecanoic acid is essential for elucidating its mechanisms of action and potential impact on cellular function.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15F31COOH, C16HF31O2 | |

| Record name | Perfluoro-n-hexadecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1070800 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-19-5 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

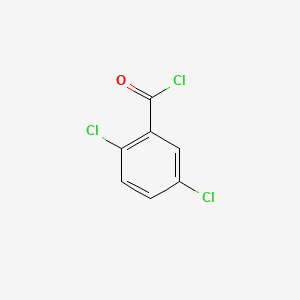

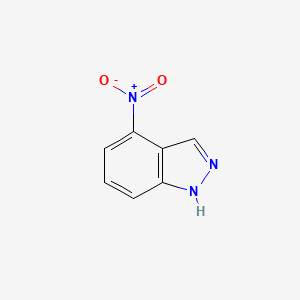

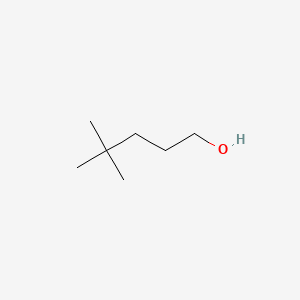

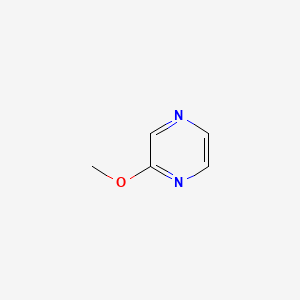

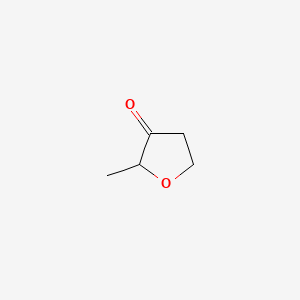

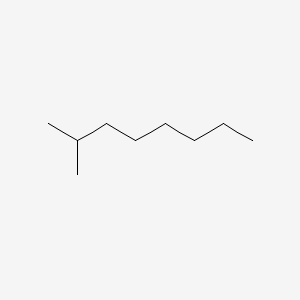

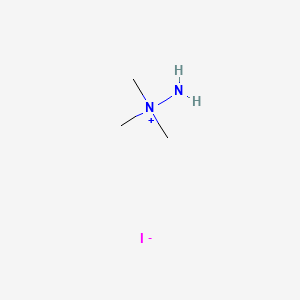

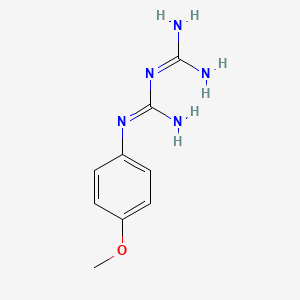

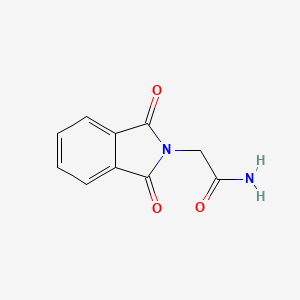

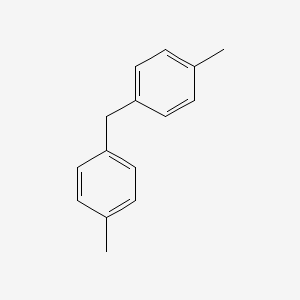

Feasible Synthetic Routes

Q1: What is the primary protein target of Perfluorohexadecanoic acid (PFHxDA) in humans, and how does this interaction affect the protein's structure?

A1: Research indicates that Perfluorohexadecanoic acid strongly binds to human serum albumin (HSA), a protein responsible for transporting various molecules in the blood [, ]. This interaction primarily occurs at Site I of HSA and leads to structural changes in the protein, as demonstrated by circular dichroism spectroscopy, molecular docking, and dynamic simulations [, ].

Q2: What types of intermolecular forces drive the binding between Perfluorohexadecanoic acid and human serum albumin?

A2: Thermodynamic studies suggest that the interaction between PFHxDA and HSA is primarily driven by hydrophobic forces [, ]. This is consistent with the chemical structure of PFHxDA, which features a long hydrophobic perfluorinated carbon chain.

Q3: How does the presence of Perfluorohexadecanoic acid affect the fluorescence properties of human serum albumin?

A3: PFHxDA effectively quenches the intrinsic fluorescence of HSA. This quenching phenomenon is attributed to static quenching and non-radiative energy transfer mechanisms, suggesting a direct interaction between PFHxDA and the protein [, ].

Q4: Can Perfluorohexadecanoic acid impact the barrier function of endothelial cells?

A4: Yes, research suggests that PFHxDA can increase the paracellular permeability of endothelial cells. This effect is believed to be mediated through the activation of the plasma kallikrein-kinin system [].

Q5: Has Perfluorohexadecanoic acid been detected in environmental samples, and if so, at what levels?

A7: Pilot studies have detected trace amounts of PFHxDA, along with other perfluorinated compounds, in bottled mineral water and tap water samples [, ]. While the detected concentrations were generally low, further monitoring and assessment of potential human exposure pathways are warranted.

Q6: Have any relative potency factors (RPFs) been determined for Perfluorohexadecanoic acid concerning liver effects?

A8: Yes, a study utilizing a database of rat liver endpoints derived RPFs for 16 PFAS, including PFHxDA, relative to Perfluorooctanoic acid (PFOA) []. This information aids in assessing the cumulative risk of PFAS mixtures by considering their relative potencies compared to a reference compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.